molecular formula C18H27Cl3N4 B1450733 3-Pyrrolidin-3-ylpyridine sesquichloride CAS No. 2173109-12-9

3-Pyrrolidin-3-ylpyridine sesquichloride

Cat. No. B1450733
CAS RN: 2173109-12-9
M. Wt: 405.8 g/mol
InChI Key: AXKVFXXPIOYYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidin-3-ylpyridine sesquichloride, also known as 3-Pyrrolidin-3-ylpyridine hydrochloride, is a chemical compound that has been studied for its potential applications in the field of science and research. It is a colorless, crystalline solid that has a molecular formula of C6H9Cl3N2. This compound is soluble in water and is used in a variety of scientific and industrial applications.

Scientific Research Applications

3-Pyrrolidin-3-ylpyridine sesquichloride-3-ylpyridine sesquichloride has been studied for its potential applications in the field of research. It has been found to be useful in the synthesis of various pharmaceuticals, such as anticonvulsants, analgesics, and anti-cancer drugs. Additionally, it has been used to synthesize a variety of other compounds, including insecticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Pyrrolidin-3-ylpyridine sesquichloride-3-ylpyridine sesquichloride is not yet fully understood. However, it is believed to act as a catalyst in various chemical reactions, as well as a ligand in coordination chemistry. It has been found to be useful in the synthesis of various pharmaceuticals, such as anticonvulsants, analgesics, and anti-cancer drugs.
Biochemical and Physiological Effects
This compound-3-ylpyridine sesquichloride has been found to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. Additionally, it has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

3-Pyrrolidin-3-ylpyridine sesquichloride-3-ylpyridine sesquichloride has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively stable compound, making it easy to store and handle. Additionally, it is soluble in water, making it easy to use in a variety of applications. However, it is important to note that this compound is toxic and should be handled with caution.

Future Directions

The potential applications of 3-Pyrrolidin-3-ylpyridine sesquichloride-3-ylpyridine sesquichloride are still being explored. Some of the potential future directions of research include the development of new pharmaceuticals, the synthesis of new compounds, and the study of its biochemical and physiological effects. Additionally, further research could be done to explore the potential of this compound as a catalyst in various chemical reactions.

properties

IUPAC Name

3-pyrrolidin-3-ylpyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12N2.3ClH/c2*1-2-8(6-10-4-1)9-3-5-11-7-9;;;/h2*1-2,4,6,9,11H,3,5,7H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKVFXXPIOYYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=CC=C2.C1CNCC1C2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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